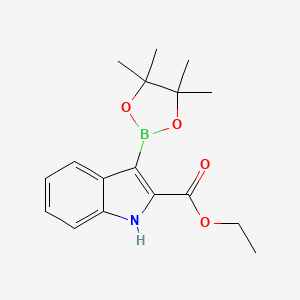
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a boronate ester group and an ethyl ester group. The presence of the boronate ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the reaction of 3-bromo-1H-indole-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms carbon-carbon bonds, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester group.
Solvents: Dimethylformamide, toluene, and water are commonly used solvents in these reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronate ester group.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is primarily based on its ability to participate in various chemical reactions. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the compound can interact with biological molecules, such as enzymes and receptors, through its boron-containing moiety, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate can be compared with other boronate ester-containing compounds, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Bis(pinacolato)diboron: A reagent used in the synthesis of boronate esters.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronate ester used in hydroboration and borylation reactions.
The uniqueness of this compound lies in its indole core, which imparts specific chemical and biological properties that are not present in simpler boronate esters.
Properties
Molecular Formula |
C17H22BNO4 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H22BNO4/c1-6-21-15(20)14-13(11-9-7-8-10-12(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |
InChI Key |
NPKNORWPVYPHDX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
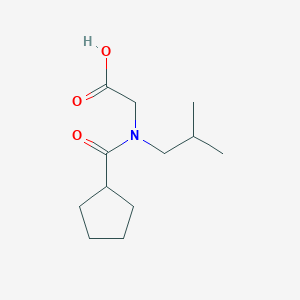
![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
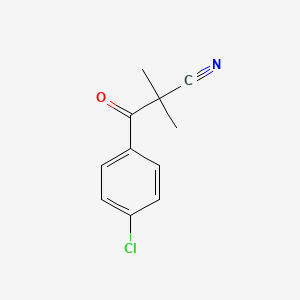
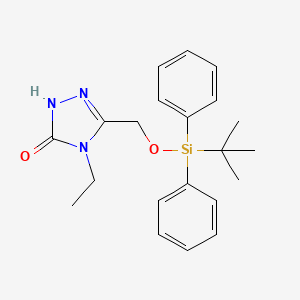
![N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)

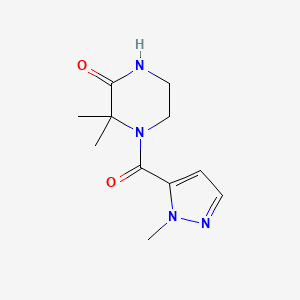

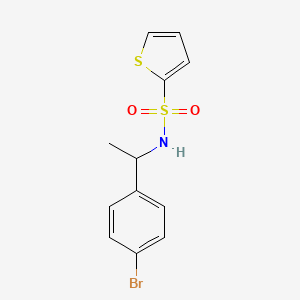

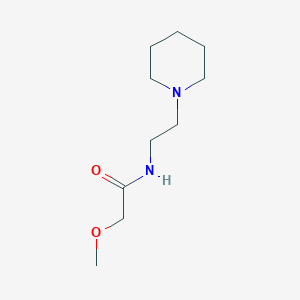

![2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B14905036.png)
